2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide to form the intermediate 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide: Variants with different substituents on the phenoxy group.
Uniqueness
2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties that may not be present in similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C17H15N3O2S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-phenoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15N3O2S2/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
KFJQKQPZYRXQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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